molecular formula C25H22N2O6 B1238043 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

Cat. No. B1238043
M. Wt: 446.5 g/mol
InChI Key: OVVOBCPUDNVSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Derivatives

  • Süsse and Johne (1987) discuss the preparation of 2,4-Dioxo-quinazolin-1-yl-acetic acid esters, which are closely related to the compound . These esters are prepared by reacting benzoxazine diones with urea or substituted anthranilic acid ester with potassium cyanate (Süsse & Johne, 1987).

Anticancer and Antioxidant Properties

  • Awad et al. (2018) synthesized α-aminophosphonates based quinazolinone moiety, which demonstrated promising anticancer and antioxidant activities. These compounds were synthesized from a similar compound and displayed significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Chemical Reactions and Derivatives Formation

  • Bonanomi and Palazzo (1977) reported the formation of various esters from a reaction involving a compound similar to the one . They discussed the mechanism of their formation and provided insights into the structural properties of these compounds (Bonanomi & Palazzo, 1977).

Synthesis of Novel Esters

  • Acharyulu et al. (2009) described the synthesis of new esters related to the compound of interest, emphasizing the steps and the structural data supporting the formation of these new compounds (Acharyulu et al., 2009).

Metal Complex Formation

  • Hussien et al. (2017) explored the formation of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, a similar compound. They studied the structure and biological activities of these complexes, including antibacterial and antifungal activities (Hussien et al., 2017).

properties

Product Name

2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C25H22N2O6/c1-31-21-13-12-18(14-22(21)32-2)27-24(29)19-10-6-7-11-20(19)26(25(27)30)15-23(28)33-16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3

InChI Key

OVVOBCPUDNVSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester
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2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester
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2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

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